Benzoic acid, p-(butylamino)-, 2-(methylmethylthioethylamino)ethyl ester, hydrobromide
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Overview
Description
AM88 is a biochemical.
Scientific Research Applications
Receptor Binding and Hypoglycemic Activity
(Brown & Foubister, 1984) explored the blood glucose-lowering activity of certain benzoic acid derivatives, highlighting their potential in binding at insulin-releasing receptor sites of pancreatic beta cells. This study indicates the importance of benzoic acid derivatives in the context of diabetes treatment research.
Solubility and Pharmaceutical Applications
(Restaino & Martin, 1964) investigated the solubility of benzoic acid and its esters, providing valuable insights for pharmaceutical formulations. Understanding the solubility properties of these compounds aids in optimizing their use in drug delivery systems.
Antimicrobial Properties and Cosmetic Preservation
(Charnock & Finsrud, 2007) discussed the increased antimicrobial activity when combining esters of benzoic acid, commonly used as preservatives in cosmetics and pharmaceuticals. This research is pivotal in enhancing the safety and shelf-life of consumer products.
Chemical and Plasma-Catalyzed Hydrolysis
(Nielsen & Bundgaard, 1987) studied the hydrolysis of various esters of benzoic acid, significant for the design of prodrug esters. This is crucial in the pharmaceutical industry for developing more effective and targeted drug delivery systems.
Role in Polycondensation and Polymer Synthesis
(Sugi et al., 2005) researched the polycondensation of certain benzoic acid esters, vital for the synthesis of well-defined condensation polymers. This has implications in the field of material science, particularly in developing new polymeric materials.
Food Preservation and Safety
(Memon, Bhanger, & Khuhawer, 2005) developed analytical procedures for the analysis of benzoic acid and its esters in food, ensuring consumer safety and compliance with regulatory standards.
Properties
CAS No. |
3772-41-6 |
---|---|
Molecular Formula |
C17H29BrN2O2S |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[4-(butylamino)benzoyl]oxyethyl-methyl-(2-methylsulfanylethyl)azanium;bromide |
InChI |
InChI=1S/C17H28N2O2S.BrH/c1-4-5-10-18-16-8-6-15(7-9-16)17(20)21-13-11-19(2)12-14-22-3;/h6-9,18H,4-5,10-14H2,1-3H3;1H |
InChI Key |
XWSPEHAIAHXVCD-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCC[NH+](C)CCSC.[Br-] |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCC[NH+](C)CCSC.[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AM88, AM 88, AM-88 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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